molecular formula C12H23N B2730778 3,3-Dicyclobutyl-2-methylpropan-1-amine CAS No. 2248370-74-1

3,3-Dicyclobutyl-2-methylpropan-1-amine

Cat. No.: B2730778
CAS No.: 2248370-74-1
M. Wt: 181.323
InChI Key: XZUPUOZYHKAOIQ-UHFFFAOYSA-N
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Description

3,3-Dicyclobutyl-2-methylpropan-1-amine is an organic compound characterized by the presence of two cyclobutyl groups attached to a central carbon atom, which is also bonded to a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dicyclobutyl-2-methylpropan-1-amine typically involves the reaction of cyclobutylmagnesium bromide with 2-methylpropan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or nickel-based catalysts, can also enhance the efficiency of the reaction. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclobutyl-2-methylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

3,3-Dicyclobutyl-2-methylpropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dicyclobutyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Di(cyclobutyl)-2-methylpropan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    3,3-Di(cyclobutyl)-2-methylpropan-1-nitrile: Similar structure but with a nitrile group instead of an amine group.

    3,3-Di(cyclobutyl)-2-methylpropan-1-thiol: Similar structure but with a thiol group instead of an amine group.

Uniqueness

3,3-Dicyclobutyl-2-methylpropan-1-amine is unique due to the presence of two cyclobutyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,3-di(cyclobutyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-9(8-13)12(10-4-2-5-10)11-6-3-7-11/h9-12H,2-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUPUOZYHKAOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(C1CCC1)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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